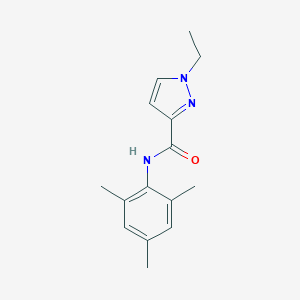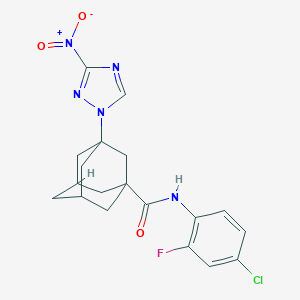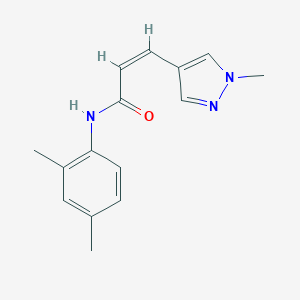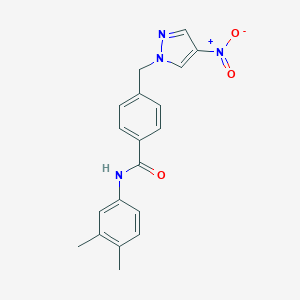
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that is commonly used as a ligand for metal complexes and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the formation of metal complexes with transition metals. These metal complexes may then interact with biological molecules such as enzymes and proteins, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Research has shown that 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide and its metal complexes can exhibit a range of biochemical and physiological effects. These include antioxidant activity, anticancer activity, and antibacterial activity. Additionally, the metal complexes have been investigated for their potential use in imaging and diagnosis of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide in lab experiments is its versatility as a ligand for metal complexes. It has been found to form stable complexes with a range of transition metals, making it useful in a variety of applications. However, one limitation is that the synthesis of the compound can be challenging and time-consuming, which may limit its widespread use.
Direcciones Futuras
There are many potential future directions for research involving 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide and its metal complexes. One area of interest is the development of new metal complexes for use in catalysis and other applications. Additionally, the potential use of these metal complexes in imaging and diagnosis of diseases such as cancer is an area of ongoing research. Finally, further investigation into the mechanism of action of these compounds could lead to new insights into their biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide involves the reaction of mesitylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with acetic anhydride. The resulting compound can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide has been widely used in scientific research due to its potential applications in a variety of fields. It has been found to be a useful ligand for metal complexes, particularly those involving transition metals such as copper, nickel, and cobalt. These metal complexes have been investigated for their potential use in catalysis, bioinorganic chemistry, and other applications.
Propiedades
Nombre del producto |
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-ethyl-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-5-18-7-6-13(17-18)15(19)16-14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3,(H,16,19) |
Clave InChI |
FZNVWQMQHXYLGU-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
